Carrier Mobility in 2D InO vs. Polycrystalline In₂O₃ Thin Films: >200× Advantage
First-principles calculations predict that monolayer InO possesses a carrier mobility of up to 8540 cm² V⁻¹ s⁻¹ [1]. In contrast, polycrystalline In₂O₃ thin films prepared by sol–gel and ALD exhibit mobilities of 23.03 and 39.19 cm² V⁻¹ s⁻¹, respectively [2]. This represents a >200-fold difference in mobility, positioning monolayer InO as a superior transport layer for high-speed transparent electronics where In₂O₃ or ITO would impose significant RC delay.
| Evidence Dimension | Carrier mobility (electron) |
|---|---|
| Target Compound Data | Up to 8540 cm² V⁻¹ s⁻¹ (monolayer InO, first-principles calculation) |
| Comparator Or Baseline | In₂O₃ sol–gel: 23.03 cm² V⁻¹ s⁻¹; In₂O₃ ALD: 39.19 cm² V⁻¹ s⁻¹ |
| Quantified Difference | >200× higher for monolayer InO vs. polycrystalline In₂O₃ |
| Conditions | Theoretical (DFT) prediction for 2D InO monolayer vs. experimental thin-film transistor data |
Why This Matters
Mobility directly determines the maximum operating frequency of transparent transistors and the conductivity at a given carrier density; the >200× advantage may justify the added processing complexity of 2D InO for high-frequency or low-power transparent circuits.
- [1] Guo, Y. et al. (2019). Eighteen functional monolayer metal oxides: wide bandgap semiconductors with superior oxidation resistance and ultrahigh carrier mobility. Nanoscale Horiz., 4, 592-600. DOI: 10.1039/C8NH00273H View Source
- [2] PMC Table 1: Comparison of electrical properties of indium oxide, zinc oxide, and InZnO preparation methods. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC12082436/table/tab1/ View Source
